Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate typically involves the reaction of specific starting materials under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of tert-butyl esters and cyclopentane derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate can be compared with similar compounds such as:
- Tert-butyl cis-5-methylene-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
- Tert-butyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific configuration and the resulting chemical behavior .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
GGNDIMLSSMWKDR-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=O)C[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1 |
Origin of Product |
United States |
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